![molecular formula C21H26N2O4 B11935782 (E)-2-((1'S,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylic acid](/img/structure/B11935782.png)
(E)-2-((1'S,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The asymmetric total synthesis of isorhynchophylline involves multiple steps, starting from simple precursors like butanal and ethyl acrylate. One notable method includes Carreira ring expansion to construct the tetracyclic core . The synthesis typically involves 16 steps, with key reactions including cyclization, oxidation, and stereoselective transformations.
Industrial Production Methods: Industrial production of isorhynchophylline primarily relies on extraction from Uncaria rhynchophylla. The plant material undergoes processes like drying, grinding, and solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) .
化学反応の分析
Types of Reactions: Isorhynchophylline undergoes various chemical reactions, including:
Oxidation: Conversion to oxindole derivatives.
Reduction: Formation of reduced alkaloid forms.
Substitution: Introduction of functional groups at specific positions on the tetracyclic core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Use of electrophilic reagents like alkyl halides or acyl chlorides in the presence of bases.
Major Products: The major products formed from these reactions include various oxindole derivatives, reduced alkaloids, and substituted tetracyclic compounds .
科学的研究の応用
Isorhynchophylline has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid synthesis and transformations.
Biology: Investigated for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Explored for its potential in treating neurodegenerative diseases, cancer, cardiovascular disorders, and osteoarthritis .
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用機序
Isorhynchophylline exerts its effects through multiple molecular targets and pathways:
Neuroprotection: Modulates N-methyl-D-aspartic acid (NMDA) receptors, reducing excitotoxicity and promoting synaptic plasticity.
Anti-inflammatory: Inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Anti-cancer: Induces apoptosis in cancer cells by activating caspases and downregulating survival pathways.
Cardiovascular Protection: Protects vascular endothelial cells and reduces smooth muscle cell proliferation.
類似化合物との比較
Isorhynchophylline is often compared with its stereoisomer, rhynchophylline. Both compounds share similar pharmacological properties but differ in their stereochemistry and specific biological activities . Other similar compounds include:
Rhynchophylline: Another major alkaloid from Uncaria rhynchophylla with neuroprotective and cardiovascular benefits.
Mitraphylline: An oxindole alkaloid with anti-inflammatory and immunomodulatory effects.
Speciophylline: Known for its anti-cancer and anti-inflammatory properties.
Isorhynchophylline stands out due to its unique combination of neuroprotective, anti-inflammatory, and anti-cancer activities, making it a promising candidate for various therapeutic applications .
特性
分子式 |
C21H26N2O4 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid |
InChI |
InChI=1S/C21H26N2O4/c1-3-13-11-23-9-8-21(16-6-4-5-7-17(16)22-20(21)26)18(23)10-14(13)15(12-27-2)19(24)25/h4-7,12-14,18H,3,8-11H2,1-2H3,(H,22,26)(H,24,25)/t13-,14-,18-,21-/m0/s1 |
InChIキー |
IQSFEAHJUMVILC-SCYQNTHKSA-N |
異性体SMILES |
CC[C@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1C(=COC)C(=O)O)C4=CC=CC=C4NC3=O |
正規SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)O)C4=CC=CC=C4NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


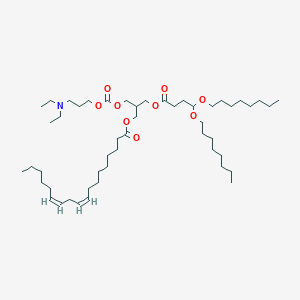
![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)
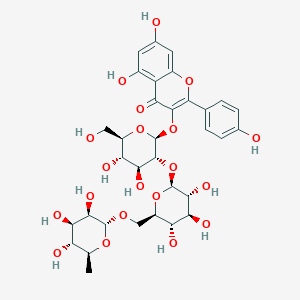
![5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B11935721.png)
![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B11935727.png)
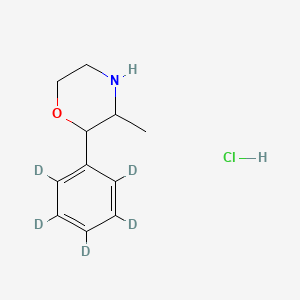
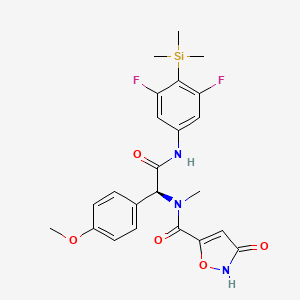

![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)
![2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B11935746.png)
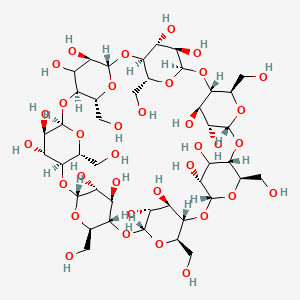

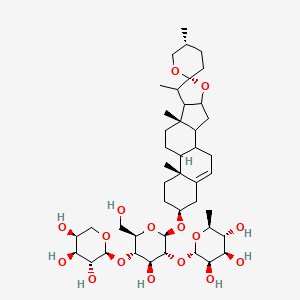
![(E)-5-[(1R,2R,4R,4aR,8aS)-1,2,4a,5-tetramethyl-4-[(E)-2-methylbut-2-enoyl]oxy-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B11935776.png)
